methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromene ring system fused with a benzoate moiety, which is further substituted with methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Amidation: The chromene derivative is then reacted with an appropriate amine to form the amido group. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the amido group can yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-oxo-2H-chromene-3-amido)benzoate
- Methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate
Uniqueness
Methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate is unique due to the presence of both the chromene and benzoate moieties, along with the methoxy substitutions. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-24-17-9-14(20(23)26-3)15(10-18(17)25-2)21-19(22)13-8-12-6-4-5-7-16(12)27-11-13/h4-10H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKBSESHENKWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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